molecular formula C5H4ClNO3 B1628690 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- CAS No. 3209-41-4

3-Isoxazolecarboxylicacid, 5-(chloromethyl)-

Cat. No.: B1628690
CAS No.: 3209-41-4
M. Wt: 161.54 g/mol
InChI Key: RFQAZQHGFPGMSU-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Properties

IUPAC Name

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQAZQHGFPGMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619085
Record name 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-41-4
Record name 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One efficient method involves the reaction of aldoximes with 2,3-dichloropropene in the presence of an oxidizing system such as Oxone®–NaCl–Na₂CO₃ in an aqueous medium . This method avoids the use of organic oxidants, bases, and solvents, making it environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound often employ similar cycloaddition reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like Oxone® and other inorganic oxidants are used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study focusing on thiazolyl-isoxazole derivatives demonstrated their potential as anti-infective agents through both in vitro and in silico evaluations. The findings suggest that modifications to the isoxazole structure can enhance efficacy against various pathogens .

Case Study: Synthesis of Isoxazole Derivatives
A notable synthesis method involves the use of 3-isoxazolecarboxylic acid derivatives to create compounds with enhanced biological activity. For instance, the synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide from a 3-bromoisoxazole intermediate showcases the versatility of these compounds in drug development .

Agrochemicals

Herbicidal Properties
The chloromethyl group in 3-isoxazolecarboxylic acid derivatives has been explored for its herbicidal activity. Compounds incorporating this moiety have shown effectiveness in inhibiting weed growth, making them valuable in agricultural applications. The structural characteristics allow for selective targeting of specific plant enzymes involved in growth regulation.

Materials Science

Polymer Chemistry
In materials science, isoxazole derivatives are being investigated for their potential use in developing advanced polymeric materials. The incorporation of 3-isoxazolecarboxylic acid into polymer matrices can enhance thermal stability and mechanical properties. Research into these applications is ongoing, with promising results indicating improved performance characteristics for various industrial applications.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryIsoxazole DerivativesSignificant antimicrobial activity observed .
AgrochemicalsHerbicidesEffective in inhibiting weed growth .
Materials SciencePolymer CompositesEnhanced thermal stability and mechanical properties .

Biological Activity

3-Isoxazolecarboxylic acid, 5-(chloromethyl)- is a compound with significant biological activity, particularly in medicinal chemistry. Its structure comprises an isoxazole ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4ClNO3_3
  • InChI Key : InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)

The chloromethyl group at the 5-position of the isoxazole ring enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of 3-Isoxazolecarboxylic acid, 5-(chloromethyl)- is primarily attributed to its ability to interact with various biological pathways. Studies have shown that it may influence:

  • Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, which can lead to therapeutic effects in various conditions.

Efficacy in Disease Models

Research has demonstrated the efficacy of this compound in several disease models:

  • Cardiovascular Disorders : A study highlighted its role in modulating cardiac gene expression through interactions with transcription factors such as GATA4 and NKX2-5, suggesting potential applications in cardiac repair and regeneration .
  • Antimicrobial Activity : Preliminary investigations indicate that derivatives of isoxazole compounds exhibit antimicrobial properties. The structure-activity relationship suggests that modifications can enhance their effectiveness against bacterial strains .

Case Study 1: Cardiac Protection

A detailed investigation into the cardioprotective actions of compounds related to 3-Isoxazolecarboxylic acid demonstrated significant reductions in doxorubicin-induced toxicity in vitro and in vivo. This study utilized human induced pluripotent stem cell-derived cardiomyocytes to establish a chronic cardiotoxicity model .

Case Study 2: Antimicrobial Efficacy

Research into soft antimicrobial agents analogous to isoxazole derivatives revealed that certain modifications could lead to minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial therapies based on the isoxazole framework .

Biological Activity Table

Activity TypeMechanism of ActionReference
Cardiovascular ProtectionModulation of GATA4-NKX2-5 interaction
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting specific metabolic enzymes

Research Findings Overview

Recent studies have provided insights into the potential applications of 3-Isoxazolecarboxylic acid, 5-(chloromethyl)-:

  • Cardiac Applications : Modulates hypertrophic gene expression.
  • Antimicrobial Applications : Effective against multiple bacterial strains with low MIC values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazolecarboxylicacid, 5-(chloromethyl)-
Reactant of Route 2
3-Isoxazolecarboxylicacid, 5-(chloromethyl)-

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